![molecular formula C29H31N5O2 B14228323 N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine CAS No. 500768-85-4](/img/structure/B14228323.png)
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with two morpholin-4-yl phenyl groups at the N2 and N4 positions, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of morpholin-4-yl phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholin-4-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~-Bis[4-(piperazin-1-yl)phenyl]pyrimidine-2,4-diamine: Known for its inhibitory effects on anaplastic lymphoma kinase (ALK).
4-Morpholin-4-yl-2-phenylquinoline: Shares a similar quinoline core but with different substituents.
Uniqueness
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholin-4-yl groups enhance its solubility and potential for diverse chemical reactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
500768-85-4 |
|---|---|
Molecular Formula |
C29H31N5O2 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-N,4-N-bis(2-morpholin-4-ylphenyl)quinoline-2,4-diamine |
InChI |
InChI=1S/C29H31N5O2/c1-2-8-23-22(7-1)26(30-24-9-3-5-11-27(24)33-13-17-35-18-14-33)21-29(31-23)32-25-10-4-6-12-28(25)34-15-19-36-20-16-34/h1-12,21H,13-20H2,(H2,30,31,32) |
InChI Key |
XUDPSSONJRQLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC3=CC(=NC4=CC=CC=C43)NC5=CC=CC=C5N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


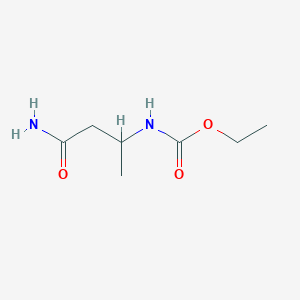
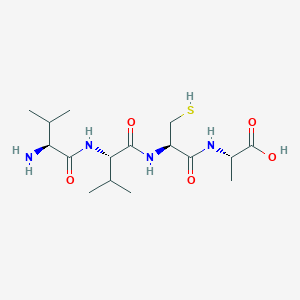

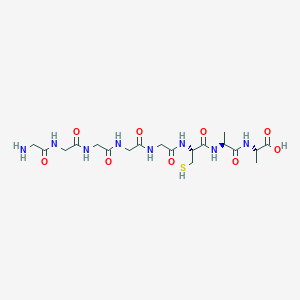
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)


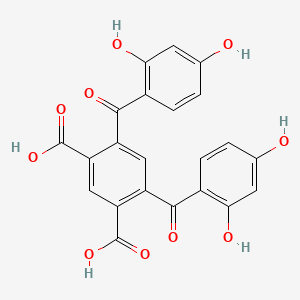

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)

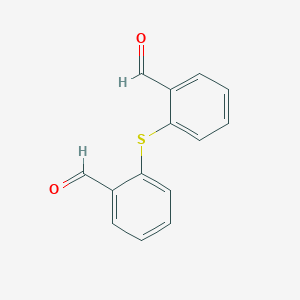
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
